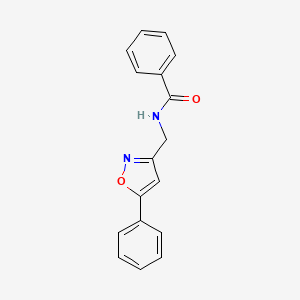

N-((5-phenylisoxazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, such as N-((5-phenylisoxazol-3-yl)methyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

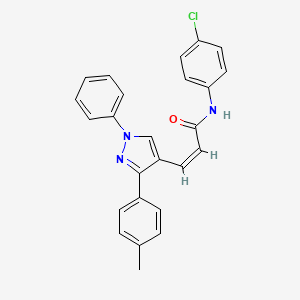

The molecular structure of this compound is characterized by a five-membered isoxazole ring . The isoxazole ring makes dihedral angles with the two benzene rings .Scientific Research Applications

Anticancer Applications

Benzamide derivatives have been extensively studied for their potential anticancer activities. For instance, a series of benzamide compounds demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds showed moderate to excellent efficacy, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021). Additionally, another study focused on benzamide-based 5-aminopyrazoles and their derivatives, which were tested for anti-influenza A virus activity, including the subtype H5N1, showing significant antiviral activities (Hebishy et al., 2020).

Antihyperglycemic Agents

Benzamide derivatives have also been identified as potential antihyperglycemic agents. A study on (3-substituted benzyl)thiazolidine-2,4-diones, structurally related to benzamides, revealed their efficacy as new antihyperglycemic agents, highlighting the diverse therapeutic potential of the benzamide scaffold (Nomura et al., 1999).

Antimicrobial Activity

Research into benzamide derivatives for antimicrobial applications has shown promising results. For example, the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating the potential of benzamide analogs in combating infectious diseases (Bikobo et al., 2017).

Supramolecular Gelators

In the field of materials science, N-(thiazol-2-yl)benzamide derivatives have been explored as new series of supramolecular gelators. These studies aim to understand the role of methyl functionality and non-covalent interactions in gelation behavior, contributing to the development of new materials with potential applications in drug delivery systems and tissue engineering (Yadav & Ballabh, 2020).

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It’s recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “N-((5-phenylisoxazol-3-yl)methyl)benzamide” or “N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide” would depend on the specific structure and functional groups of the compound.

Mode of Action

Once the compound binds to its target, it could potentially alter the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a specific signaling pathway, it could potentially affect the downstream effects of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(14-9-5-2-6-10-14)18-12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCICYUBIZLODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2596084.png)

![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-1-yl]ethanone](/img/structure/B2596086.png)

![ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate](/img/structure/B2596087.png)

![4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B2596092.png)

![N-(4-fluorobenzyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2596093.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2596096.png)

![N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2596097.png)

![N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2596101.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B2596104.png)